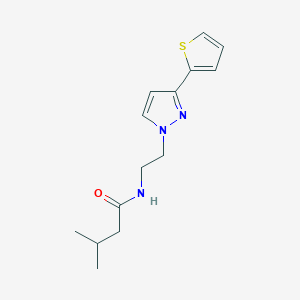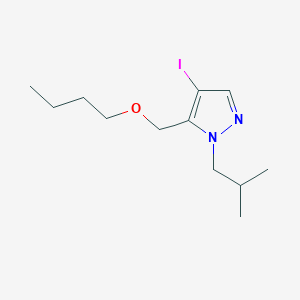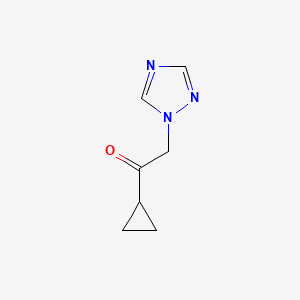
1-环丙基-2-(1H-1,2,4-三唑-1-基)乙烷-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-one” is a chemical compound with the CAS Number: 86518-82-3 . It has a molecular weight of 151.17 and its IUPAC name is 1-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethanone .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including 1-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-one, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9N3O/c11-7(6-1-2-6)3-10-5-8-4-9-10/h4-6H,1-3H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving 1-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-one are not mentioned in the search results, the compound is a key intermediate required for the synthesis of prothioconazole, a promising agricultural fungicide .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .科学研究应用
Application in Anticancer Research
Specific Scientific Field
This application falls under the field of Medicinal Chemistry and Oncology .
Summary of the Application
1,2,4-triazole derivatives, including 1-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-one, have been synthesized and evaluated as potential anticancer agents . These compounds have shown promising cytotoxic activity against various human cancer cell lines .
Methods of Application
The compounds were synthesized and their structures confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .
Results or Outcomes
Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
Application in Fungicide Synthesis
Specific Scientific Field
This application falls under the field of Agricultural Chemistry .
Summary of the Application
1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one is a key intermediate required for the synthesis of prothioconazole, a promising agricultural fungicide .
Methods of Application
This compound is prepared via nucleophilic substitution of 2-chloro-1-(1-chlorocyclopropyl)ethanone and 1,2,4-triazole .
Results or Outcomes
The successful synthesis of this compound provides a pathway for the production of prothioconazole, an effective fungicide .
Application in VHL Inhibitor Synthesis
Specific Scientific Field
This application falls under the field of Medicinal Chemistry and Pharmacology .
Summary of the Application
1-(2-(4-cyclopropyl-1H-l,2,3-triazol-l-yl)acetyl)-4-hydroxy-N-(benzyl)pyrrolidine-2-carboxamide derivatives, which can be synthesized from 1-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-one, are used as VHL inhibitors for the treatment of various conditions such as anemia, ischemia, stroke, damage to the cardiovascular system during ischemia, enhancing wound healing, reducing scarring, enhancing angiogenesis or arteriogenesis, and cancer .
Methods of Application
The specific methods of synthesis and application are not provided in the source .
Results or Outcomes
The successful synthesis of these compounds provides a pathway for the production of VHL inhibitors, which have a wide range of therapeutic applications .
Application in Antibacterial and Antifungal Research
Specific Scientific Field
This application falls under the field of Medicinal Chemistry and Microbiology .
Summary of the Application
Derivatives of 1,3-diazole, which can potentially be synthesized from 1-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-one, show a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Results or Outcomes
The successful synthesis of these compounds provides a pathway for the production of a wide range of therapeutic agents .
Application in Synthesis of Aromatase Inhibitors
Summary of the Application
1,2,4-triazole derivatives, including 1-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-one, have been synthesized and evaluated as potential aromatase inhibitors . Aromatase is a member of the cytochrome P450 superfamily that catalyzes the estrogen biosynthesis and can be considered as a therapeutic target due to its overexpression in breast cancer .
Methods of Application
The compounds were synthesized and their structures confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . The inhibitory activities of the synthesized compounds were evaluated using molecular docking studies .
Results or Outcomes
The synthesized compounds showed promising inhibitory activity against the aromatase enzyme .
Application in Thermodynamic Studies
Specific Scientific Field
This application falls under the field of Physical Chemistry .
Summary of the Application
The compound “1-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-one” can be used in thermodynamic studies . The enthalpy of formation of the gas at standard conditions can be determined .
Methods of Application
The specific methods of application are not provided in the source .
Results or Outcomes
The successful determination of the enthalpy of formation provides valuable thermodynamic data for this compound .
安全和危害
未来方向
属性
IUPAC Name |
1-cyclopropyl-2-(1,2,4-triazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c11-7(6-1-2-6)3-10-5-8-4-9-10/h4-6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKDCPYGPROWEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

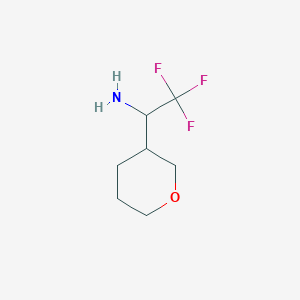
![4-[cyclopentyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B2879236.png)
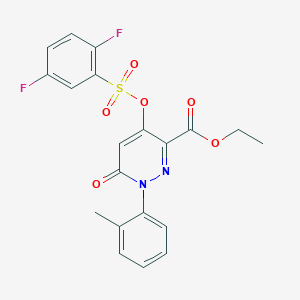
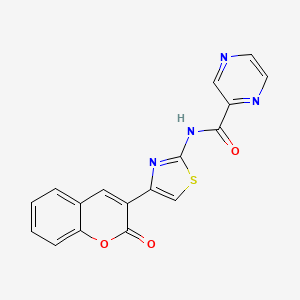
![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2879242.png)
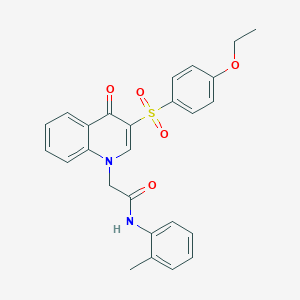
![Ethyl 5-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2879244.png)
![2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzaldehyde](/img/structure/B2879248.png)
![5-amino-1-[(4-bromophenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide](/img/structure/B2879249.png)
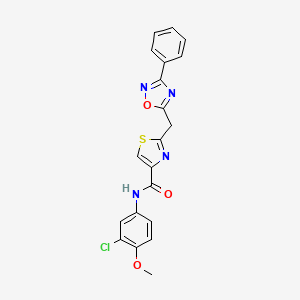
![N-(4-chlorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2879251.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2879253.png)
